2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine
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Overview
Description
2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and piperidine moieties in its structure makes it a versatile building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a piperidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)piperidine: Similar structure but lacks the ethan-1-amine group.
4-(pyridin-2-yl)piperidine: Similar structure but with a different substitution pattern on the piperidine ring.
2-(pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a piperidine ring.
Uniqueness
2-[4-(pyridin-2-yl)piperidin-1-yl]ethan-1-amine is unique due to the presence of both pyridine and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for the synthesis of diverse bioactive molecules and for exploring various pharmacological activities.
Properties
CAS No. |
1267773-13-6 |
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Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C12H19N3/c13-6-10-15-8-4-11(5-9-15)12-3-1-2-7-14-12/h1-3,7,11H,4-6,8-10,13H2 |
InChI Key |
VDASKFSPCWAOOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=N2)CCN |
Purity |
95 |
Origin of Product |
United States |
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